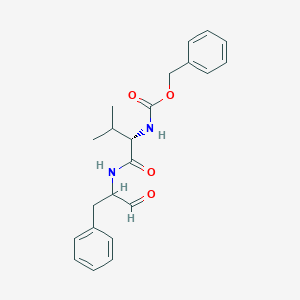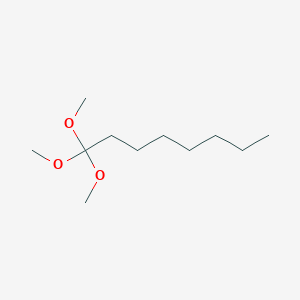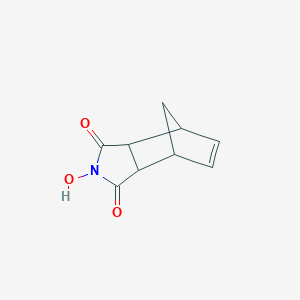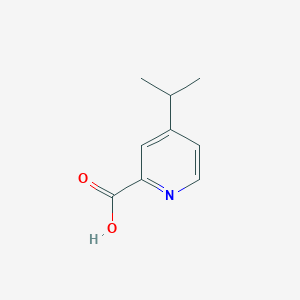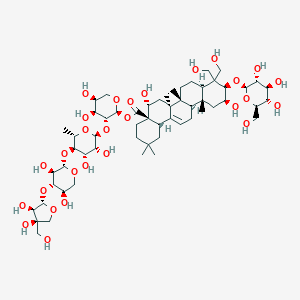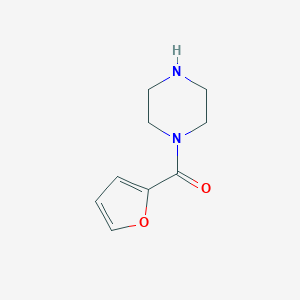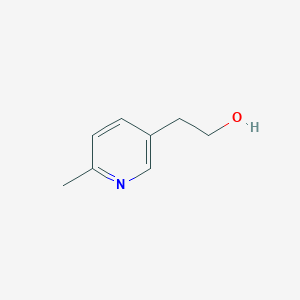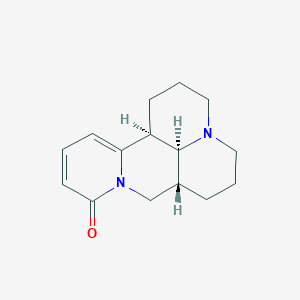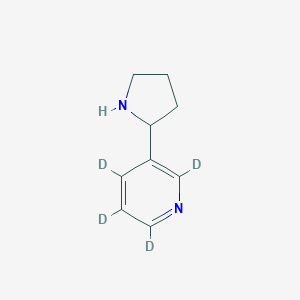
Ciclooctanona
Descripción general
Descripción
Cyclooctanone is a cyclic organic compound with the molecular formula C8H14O. It is a colorless liquid with a sweet smell and a boiling point of 129°C. It is a highly reactive compound and is used in a variety of chemical reactions. It is also used as a starting material in the synthesis of various compounds.
Aplicaciones Científicas De Investigación
Biocatálisis
La ciclooctanona se utiliza en procesos biocatalíticos como sustrato para la doble oxidación del ciclooctano. Se ha desarrollado una nueva cascada de células completas utilizando células de E. coli en medio acuoso tamponado, ciclooctano y oxígeno como oxidante ecológico. Este proceso alcanza una alta eficiencia y una excelente selectividad, produciendo this compound con un rendimiento del 50% y una selectividad superior al 94% . Esto representa un enfoque sostenible en la biocatálisis, ofreciendo una ruta prometedora para la producción de this compound.
Industria de sabores y fragancias
Debido a su distintivo aroma a menta, la this compound encuentra aplicaciones en la industria de sabores y fragancias. Se añade a varios productos, incluidos alimentos y cosméticos, para impartir un aroma fresco a menta. El perfil de olor único del compuesto lo convierte en un componente valioso para mejorar los atributos sensoriales de los bienes de consumo .
Síntesis química
En la industria química, la this compound sirve como un precursor importante para la síntesis de polímeros, productos farmacéuticos y colorantes. Su reactividad le permite sufrir una amplia gama de reacciones químicas, lo que la convierte en un bloque de construcción versátil para crear compuestos orgánicos complejos .
Aplicaciones farmacéuticas
La this compound exhibe actividad inhibitoria hacia la aldosterona sintasa, que es un objetivo terapéutico para el tratamiento de enfermedades cardiovasculares relacionadas con altos niveles de aldosterona. Su papel en la síntesis de lactonas de 14 miembros también destaca su potencial en el desarrollo y síntesis de fármacos .
Producción de polímeros
La this compound es un bloque de construcción clave para polímeros sintéticos como las poliamidas. Su estructura química permite la creación de plásticos de alto rendimiento y otros materiales poliméricos, contribuyendo a los avances en la ciencia e ingeniería de materiales .
Sostenibilidad ambiental
La oxidación biocatalítica del ciclooctano a this compound utilizando células de E. coli representa un proceso ambientalmente sostenible. Minimiza el uso de productos químicos agresivos y altas entradas de energía, alineándose con los principios de la química verde y reduciendo la huella ambiental de la producción química .
Seguridad y manipulación
Si bien no es altamente tóxico, la this compound requiere una manipulación cuidadosa debido a su naturaleza combustible. Las medidas de seguridad incluyen el almacenamiento en áreas frescas y bien ventiladas y el uso de equipo de protección para evitar la irritación de los ojos, la piel y el sistema respiratorio durante la manipulación .
Mecanismo De Acción
Target of Action
Cyclooctanone is an organic compound with the formula (CH2)7CO . It is primarily used in the synthesis of polymers and high-performance plastics . Its use in drug chemistry is almost nonexistent, with only two known exceptions: blonanserin and iprindole
Mode of Action
It can be prepared by jones oxidation of cyclooctanol and can also be produced by a ketonization reaction starting with azelaic acid . These reactions suggest that cyclooctanone may interact with its targets through oxidation and ketonization processes.
Biochemical Pathways
A novel whole cell cascade for double oxidation of cyclooctane to cyclooctanone has been developed . This one-pot oxidation cascade requires only a minimum of reaction components: resting E. coli cells in aqueous buffered medium (as a catalyst), the target substrate, and oxygen as an environmentally friendly oxidant . The system represents the most efficient route with a TTN of up to 24363, being a promising process in terms of sustainability .
Result of Action
The conversion of cyclooctane was catalyzed with high efficiency (50% yield) and excellent selectivity (>94%) to cyclooctanone . This suggests that the action of cyclooctanone could result in significant changes at the molecular and cellular levels, particularly in the context of synthetic reactions.
Action Environment
The action, efficacy, and stability of cyclooctanone are likely to be influenced by various environmental factors. For instance, the oxidation cascade that converts cyclooctane to cyclooctanone requires an aqueous buffered medium and oxygen . Therefore, factors such as pH, temperature, and oxygen availability could potentially influence the action of cyclooctanone.
Safety and Hazards
Direcciones Futuras
While specific future directions for cyclooctanone are not widely reported, it’s known that cyclooctanone serves as an important chemical building block in the synthesis of other chemicals, including pharmaceuticals and dyes . Its ability to undergo a wide range of chemical reactions makes it a versatile precursor in the synthesis of complex organic compounds .
Análisis Bioquímico
Biochemical Properties
Cyclooctanone has been shown to undergo double oxidation in a whole cell biocatalyst system, involving resting E. coli cells in an aqueous buffered medium . This process involves the interaction of Cyclooctanone with various enzymes and proteins, including alcohol dehydrogenases from Lactobacillus brevis and Rhodococcus erythropolis, and monooxygenase P450 BM3 .
Cellular Effects
The effects of Cyclooctanone on cellular processes are primarily related to its role in biochemical reactions. As a substrate in the oxidation cascade, Cyclooctanone can influence cell function by participating in metabolic reactions .
Molecular Mechanism
The molecular mechanism of Cyclooctanone involves its oxidation by enzymes in the cell. The compound is converted with high efficiency and selectivity to cyclooctanone, a process that involves binding interactions with enzymes and changes in gene expression .
Metabolic Pathways
Cyclooctanone is involved in specific metabolic pathways, particularly those involving oxidation reactions. It interacts with various enzymes, including alcohol dehydrogenases and monooxygenase P450 BM3 .
Propiedades
IUPAC Name |
cyclooctanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRFCWANHMSDCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=O)CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060114 | |
| Record name | Cyclooctanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502-49-8 | |
| Record name | Cyclooctanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclooctanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOOCTANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclooctanone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclooctanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclooctanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.219 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOOCTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4GO9P8SUZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cyclooctanone?
A1: The molecular formula of cyclooctanone is C8H14O, and its molecular weight is 126.20 g/mol.
Q2: What are the characteristic spectroscopic features of cyclooctanone?
A2: Cyclooctanone can be characterized using various spectroscopic techniques. Its infrared (IR) spectrum shows a characteristic strong carbonyl stretching band around 1700 cm-1. [] Additionally, its 13C NMR spectrum at low temperatures reveals distinct signals for all eight carbons, indicating a stable conformation. [, ]
Q3: What is known about the conformational preferences of cyclooctanone?
A3: Cyclooctanone primarily exists in a boat-chair conformation, as evidenced by spectroscopic studies and quantum-chemical calculations. [, , , ] This preference is driven by the minimization of repulsive transannular interactions within the eight-membered ring. Two boat-chair conformers and one twisted boat-chair configuration have been identified. []
Q4: What is a plastic phase, and how does it relate to cyclooctanone?
A4: A plastic phase, also known as an orientationally disordered crystal phase, is a state of matter characterized by long-range positional order but significant rotational disorder of molecules within the crystal lattice. Cyclooctanone exhibits a phase transition from a liquid to a plastic phase. [] Dielectric studies indicate liquid-like molecular dynamics and similar intermolecular interactions in both the liquid and plastic phases. []
Q5: How does deuterium substitution affect the 13C NMR spectrum of cyclooctanone?
A5: Deuterium substitution in cyclooctanone leads to isotope shifts and 13C-2H couplings in the 13C NMR spectrum. These effects are valuable for assigning signals and determining the deuteration site. For instance, in monodeuterated cyclooctanones, the deuterium label was identified to be in position 5. [, ]
Q6: What are some common reactions cyclooctanone undergoes?
A6: Cyclooctanone readily participates in various organic reactions typical of ketones. Some examples include:
- Aldol Condensation: Cyclooctanone reacts with aldehydes, such as benzaldehyde derivatives, in the presence of catalysts like Pd(Ni,Ce) to yield α,β-unsaturated ketones. [, , ]
- Claisen-Schmidt Condensation: Reaction with furan-2-carboxaldehyde produces a bischalcone, which serves as a versatile intermediate for synthesizing various cyclooctane-fused heterocycles. []
- Michael Addition: Cyclooctanone acts as a nucleophile in organocatalytic Michael reactions with nitrodienes and nitroolefins, catalyzed by chiral amines. This reaction provides access to enantioenriched cycloalkano[b] fused pyrrolidines. []
- Oxidation: Oxidation of cyclooctanone using reagents like lead tetraacetate or silver oxide/bromine generates cyclooctanones with specific deuterium labeling patterns. []
Q7: How does the ring size of cyclic ketones affect their reactivity towards Schiff base formation with diaminoalkanes?
A7: The product distribution in the Schiff base reaction of 2-acetylcycloalkanones with diaminoalkanes is significantly influenced by the ring size. For example, 2-acetylcyclohexanone primarily yields the product resulting from the attack of both amino groups at the ring carbonyls. In contrast, 2-acetylcyclopentanone forms a mixture of products, with the major product involving attack at the acetyl groups. []
Q8: Can cyclooctanone form geminal diols in the gas phase, and what are the implications?
A8: Yes, cyclooctanone has been observed to form geminal diols upon interaction with water in the gas phase. [] This finding, supported by rotational spectroscopy studies, has significant implications for atmospheric chemistry, as it suggests a new pathway for secondary organic aerosol formation. []
Q9: How is cyclooctanone used in the synthesis of larger ring systems?
A9: Cyclooctanone serves as a starting material for synthesizing larger ring systems, such as 14-membered lactones. [] One approach involves converting cyclooctanone to 3-(1-nitro-2-oxocyclooctyl)propanal, followed by allylation, lactonization, and translactonization. []
Q10: What is the role of cyclooctanone in the synthesis of Taxol analogs?
A10: Cyclooctanone derivatives are valuable intermediates in the synthesis of Taxol analogs. For example, a polyoxy eight-membered ring compound containing a bis-aldol skeleton, a key synthetic intermediate of 19-hydroxypaclitaxel, can be prepared from an ω-oxiranyl keto octanal through a samarium(II) iodide-mediated intramolecular aldol cyclization. [] Additionally, constructing the AB-ring system of the taxane framework can be achieved via an A-ring annulation strategy using cyclooctanone derivatives. []
Q11: Can cyclooctanone be used in catalytic applications?
A11: While cyclooctanone itself is not typically used as a catalyst, its derivatives, particularly transition metal complexes incorporating cyclooctanone moieties, could potentially exhibit catalytic activity. Further research is needed to explore this avenue.
Q12: Have computational methods been used to study cyclooctanone?
A12: Yes, computational chemistry plays a crucial role in understanding cyclooctanone. Molecular mechanics calculations, combined with spectroscopic data, help model the conformational energy surface and determine the lowest energy conformations. [] Additionally, iterative force-field calculations provide insights into the conformations and interconversion pathways of cyclooctanone. []
Q13: What are the limitations of computational methods in studying cyclooctanone?
A13: While valuable, computational methods have limitations. Accuracy depends on the chosen level of theory and the quality of the force field. Accurately modeling complex systems, such as those involving multiple cyclooctanone molecules or interactions with solvents, can be computationally demanding.
Q14: Are there known structure-activity relationships for cyclooctanone derivatives with biological activity?
A14: Research on cyclooctanone derivatives has identified some structure-activity relationships, particularly regarding their hypocholesterolemic and antifertility activities. [, , ] For instance, in a series of aliphatic analogs of 2,8-dibenzylcyclooctanone, the position of the carbonyl group in the chain significantly influences hypocholesterolemic activity, with the 2-position showing the most promise. []
Q15: What are the challenges in developing cyclooctanone derivatives as drug candidates?
A15: Developing cyclooctanone derivatives into viable drug candidates faces several challenges, including:
Q16: Have thiourea inclusion compounds with cyclooctanone been studied?
A16: Yes, the thiourea inclusion compound with cyclooctanone (TCO8) has been investigated using techniques like variable temperature single-crystal X-ray diffraction and solid-state NMR. [] These studies revealed a single phase change at high temperatures and provided insights into the structural properties of the inclusion complex. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
